molecular formula C18H20ClNO2S B3138526 N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide CAS No. 459825-36-6

N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide

Cat. No.: B3138526
CAS No.: 459825-36-6
M. Wt: 349.9 g/mol
InChI Key: AXWMALUHKXRUHD-UHFFFAOYSA-N
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Description

N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide is a chloroacetamide derivative featuring a thiophene core substituted with a 4-tert-butylbenzoyl group at position 3 and a methyl group at position 3. The chloroacetamide moiety is attached to the thiophene ring via an amide linkage.

Properties

IUPAC Name

N-[3-(4-tert-butylbenzoyl)-5-methylthiophen-2-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c1-11-9-14(17(23-11)20-15(21)10-19)16(22)12-5-7-13(8-6-12)18(2,3)4/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWMALUHKXRUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)CCl)C(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 4-tert-Butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride.

    Formation of the thiophene derivative: The thiophene ring is functionalized with a methyl group at the 5-position.

    Coupling reaction: The 4-tert-butylbenzoyl chloride is reacted with the thiophene derivative in the presence of a base to form the benzoyl-substituted thiophene.

    Introduction of the chloro-acetamide group: The final step involves the reaction of the benzoyl-substituted thiophene with chloroacetyl chloride and an amine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of a base such as triethylamine.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide:

General Information

  • Chemical Identification : this compound is a chemical compound with the CAS number 459825-36-6 . Its molecular formula is C18H20ClNO2S, and its formula weight is 349.87 .
  • Synonyms : This compound is also known as Acetamide, 2-chloro-N-[3-[4-(1,1-dimethylethyl)benzoyl]-5-methyl-2-thienyl]- .
  • Availability : It is available for research and development purposes .
  • Safety : The compound is labeled as an irritant, and safety statements indicate it is strictly for research and development use only .

Potential Applications

While the search results do not explicitly detail the applications of this compound, they provide some context clues:

  • Research Reagent : The compound is sold for research purposes, suggesting it may be a reagent or intermediate in chemical synthesis or biological studies .
  • Related Compounds : The search results mention research on thiazole derivatives and their applications in medicinal chemistry . this compound contains a thiophene moiety, which is structurally related to thiazoles. Thiazoles have demonstrated potential as therapeutic agents .
  • Anticancer Activity: Research indicates that thiazole-bearing molecules have been explored for anticancer activity . Given the structural similarity, this compound or its derivatives might be investigated for similar properties.
  • Antimicrobial Activity: Some thiazole derivatives have exhibited antimicrobial activity . This suggests a potential avenue for exploring the applications of this compound in this field.
  • Anti-tubercular action: Some compounds with a thiazole moiety have exhibited anti-tubercular action .

Safety and Regulatory Information

  • For R&D Purposes Only : Products are sold solely for research and development .
  • TSCA Compliance : Many chemicals are experimental and not listed on the EPA’s TSCA inventory . The buyer needs to use the products in accordance with all applicable government regulations .
  • Notification Required for Manufacturing : The customer must notify Matrix Scientific if they intend to use the products for manufacturing .

Limitations

Mechanism of Action

The mechanism of action of N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The chloro-acetamide moiety is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function. The thiophene ring and benzoyl group contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, enabling a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Biological Activity Reference
Target Compound : N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide C₁₉H₂₁ClN₂O₂S 376.90 (calculated) Not reported Thiophene ring with 5-methyl and 3-(4-tert-butylbenzoyl) substituents; chloroacetamide side chain Hypothesized antimicrobial/antitumor activity N/A
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide C₁₆H₁₄ClN₂O₂S 339.81 Not reported Thiophene ring with 5-ethyl and 3-(2-chlorobenzoyl) substituents; aminoacetamide side chain Not explicitly reported; structural focus
4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (51) C₃₃H₂₆ClFN₄O₃S₂ 677.16 266–268 Benzamide core with sulfamoyl and fluorophenyl-triazine substituents Antifungal/antibacterial (inferred from class)
N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide C₉H₉ClN₄OS 256.71 256–258 (529–531 K) Pyridine ring with cyano, methylsulfanyl, and amino substituents; chloroacetamide side chain Antitumor, antibacterial, antifungal
N-(substituted-1,3,4-thiadiazole)-2-chloro-acetamide derivatives Variable Variable 237–279 Thiadiazole core with chloroacetamide side chain Superior antifungal activity

Structural Differences and Implications

Core Heterocycle: The target compound uses a thiophene ring, whereas analogs like C₉H₉ClN₄OS (pyridine) and thiadiazoles employ nitrogen-containing heterocycles. Substituent Effects:

  • The 4-tert-butylbenzoyl group in the target compound may enhance lipophilicity and membrane permeability compared to smaller substituents (e.g., 2-chlorobenzoyl in ).
  • The 5-methyl group on the thiophene ring could sterically hinder metabolic degradation, improving pharmacokinetic stability relative to 5-ethyl or unsubstituted analogs .

Physicochemical Properties

  • Melting Points : Thiadiazole derivatives (237–279°C) and pyridine-based chloroacetamides (256–258°C) exhibit high melting points due to strong intermolecular hydrogen bonding and aromatic stacking . The target compound’s melting point is expected to fall within this range.
  • Synthetic Methods :
    • Thiophene derivatives (e.g., ) are typically synthesized via nucleophilic substitution or condensation reactions under reflux.
    • Pyridine analogs (e.g., ) often employ chloroacetyl chloride in dioxane at low temperatures.

Biological Activity

N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide (CAS No. 459825-36-6) is a synthetic compound with promising biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly focusing on its potential therapeutic applications.

Chemical Structure and Synthesis

This compound has the molecular formula C18H20ClNO2S and a molar mass of 349.87 g/mol. The compound features a thiophene ring substituted with a tert-butyl-benzoyl group and a chloro-acetamide moiety, contributing to its biological properties.

Synthesis Overview:

  • Preparation of 4-tert-Butylbenzoyl Chloride: React 4-tert-butylbenzoic acid with thionyl chloride.
  • Formation of Thiophene Derivative: Functionalize the thiophene ring at the 5-position.
  • Coupling Reaction: React the thiophene derivative with 4-tert-butylbenzoyl chloride in the presence of a base.
  • Introduction of Chloro-Acetamide Group: React the product with chloroacetyl chloride and an amine to yield the final compound .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The chloro-acetamide moiety can form covalent bonds with nucleophilic residues in proteins, inhibiting their function. This mechanism suggests potential applications in enzyme inhibition and biochemical probing .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:

  • Inhibition of Tumor Growth: Research has demonstrated that related compounds can inhibit tumor growth in various cancer models, including xenograft models for head and neck cancer .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)2 μg/ml
Escherichia coli200 nM
Bacillus subtilis180 nM

These findings suggest that this compound may have potential as an antimicrobial agent, particularly against resistant strains .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy: A study evaluated various derivatives of thiophene compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .
  • Pharmacological Review: A comprehensive review highlighted the bioactivity of thiophene derivatives, noting their potential in drug development for treating infections and cancer .

Q & A

Basic Research Questions

What are the established synthetic routes for N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide, and what critical parameters influence yield and purity?

Methodological Answer:
Synthesis typically involves coupling reactions between thiophene derivatives and chloroacetyl chloride. For example, a reflux reaction with triethylamine (TEA) as a catalyst under anhydrous conditions is common. Key parameters include:

  • Reagent stoichiometry : Excess chloroacetyl chloride (1.2–1.5 eq) ensures complete substitution.
  • Temperature control : Reflux at 80–100°C for 4–6 hours minimizes side reactions.
  • Purification : Recrystallization from pet-ether or ethanol improves purity (>95%) .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress .

How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

  • Crystallization : Slow evaporation of ethanolic solutions yields suitable crystals .
  • Data collection : Use a Bruker SMART diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with ω-scans .
  • Refinement : SHELXL (for small molecules) or SHELXS (for structure solution) refines coordinates and thermal parameters. Hydrogen atoms are placed geometrically using a riding model .
  • Validation : Check R-factors (R1 < 0.05) and residual electron density (<0.5 eÅ⁻³) .

What preliminary bioactivity screening approaches are recommended for this compound?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme inhibition : Test against bacterial acps-pptase (critical for lipid synthesis) via spectrophotometric NADH-coupled assays .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

How can computational modeling predict the compound’s interaction with bacterial acps-pptase?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to acps-pptase’s active site (PDB: 1F7Q).
  • Molecular dynamics (MD) : Simulate ligand-protein stability in GROMACS (50 ns trajectories) to assess binding free energy (MM-PBSA) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Arg152, hydrophobic contacts with Phe89) .

How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

Methodological Answer:

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents deshield aromatic protons.
  • Dynamic effects : Variable-temperature NMR (VT-NMR) detects conformational exchange broadening.
  • Crystallographic validation : Cross-reference NMR shifts with SCXRD-derived dihedral angles (e.g., nitro group torsion angles in analogs ).

What strategies optimize regioselectivity in derivatizing the thiophene ring?

Methodological Answer:

  • Directing groups : Use tert-butyl-benzoyl at C3 to block electrophilic substitution at C2/C5.
  • Catalysis : Pd(OAc)₂ with PPh₃ promotes Suzuki coupling at C4 .
  • Protection/deprotection : Temporarily protect the acetamide with Boc groups before halogenation .

How can polymorphism affect bioactivity, and how is it characterized?

Methodological Answer:

  • Screening : Recrystallize from 5+ solvents (e.g., DMSO, acetone) and analyze via SCXRD and PXRD.
  • Thermal analysis : DSC detects enantiotropic transitions (e.g., Form I → Form II at 120°C).
  • Bioimpact : Compare dissolution rates (USP apparatus II) and MIC values across polymorphs .

What analytical techniques validate purity, and how are trace impurities identified?

Methodological Answer:

  • HPLC : C18 column (ACN/H2O gradient, 1 mL/min); UV detection at 254 nm.
  • LC-MS : Q-TOF instruments detect trace impurities (e.g., des-chloro byproduct, m/z 350.1).
  • Elemental analysis : Confirm C, H, N (±0.3% theoretical) to rule out solvent residues .

Data Contradiction Analysis

How to address discrepancies in reported melting points or solubility?

Methodological Answer:

  • Standardization : Use DSC for melting points (heating rate 10°C/min).
  • Solvent history : Pre-dry crystals at 60°C under vacuum to remove hydrates.
  • Solubility protocols : Follow OECD 105 guidelines (shake-flask method, 24 h equilibration) .

Why do different studies report varying antibacterial IC₅₀ values?

Methodological Answer:

  • Strain variability : Use ATCC reference strains (e.g., S. aureus ATCC 25923).
  • Media effects : Cation-adjusted Mueller-Hinton broth ensures consistent cation concentrations.
  • Compound stability : Pre-test degradation via HPLC after 24 h in assay media .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.